molecular formula C20H23F2N5O2 B10915987 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B10915987
M. Wt: 403.4 g/mol
InChI Key: PAZDMYZAWHUEQB-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole ring

Preparation Methods

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.

    Attachment of the dimethoxyphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the pyrazole ring: This step may involve cyclization reactions using hydrazines and 1,3-diketones.

    Final coupling: The final step involves coupling the pyrimidine and pyrazole intermediates under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cross-coupling reactions: These reactions can be facilitated by palladium or nickel catalysts, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the dimethoxyphenyl and pyrazole groups can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can be compared with other similar compounds, such as:

    Difluoromethylated pyrimidines: These compounds share the difluoromethyl group but may have different substituents on the pyrimidine ring.

    Dimethoxyphenyl-substituted pyrazoles: These compounds have the dimethoxyphenyl group attached to the pyrazole ring but may lack the pyrimidine core.

    Other heterocyclic compounds: Compounds with similar heterocyclic structures but different functional groups can be compared to highlight the unique properties of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE.

Properties

Molecular Formula

C20H23F2N5O2

Molecular Weight

403.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C20H23F2N5O2/c1-5-27-12(2)14(11-24-27)10-23-20-25-15(9-16(26-20)19(21)22)13-6-7-17(28-3)18(8-13)29-4/h6-9,11,19H,5,10H2,1-4H3,(H,23,25,26)

InChI Key

PAZDMYZAWHUEQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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